

Urolithin A urolithin B iso-urolithin A activity comparison

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Compound Focus: Urolithin A

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Biological Activities Comparison

Biological Activity	Urolithin A	Urolithin B	iso-urolithin A	Key Experimental Findings & Context
Anti-inflammatory Activity	Strongly Active	Not Active	Not Active	Inhibits TNF- α , induces IL-10 in LPS-stimulated human macrophages [1] [2].
Triglyceride Accumulation (Adipocytes/Hepatocytes)	Active	Not Active	Not Active	Attenuates TG accumulation, increases fatty acid oxidation [3].
AMPK Pathway Activation	Active	Not Active	Not Active	Promotes phosphorylation of AMPK in human adipocytes [3].
Angiogenic Pathways (Skeletal Muscle)	Active	Information Missing	Information Missing	Upregulates VEGFA, CDH5 via SIRT1/PGC-1 α in mice [4].

Biological Activity	Urolithin A	Urolithin B	iso-urolithin A	Key Experimental Findings & Context
Mitophagy Activation	Active	Information Missing	Information Missing	Activates PINK1/Parkin pathway, improves mitochondrial health [5].

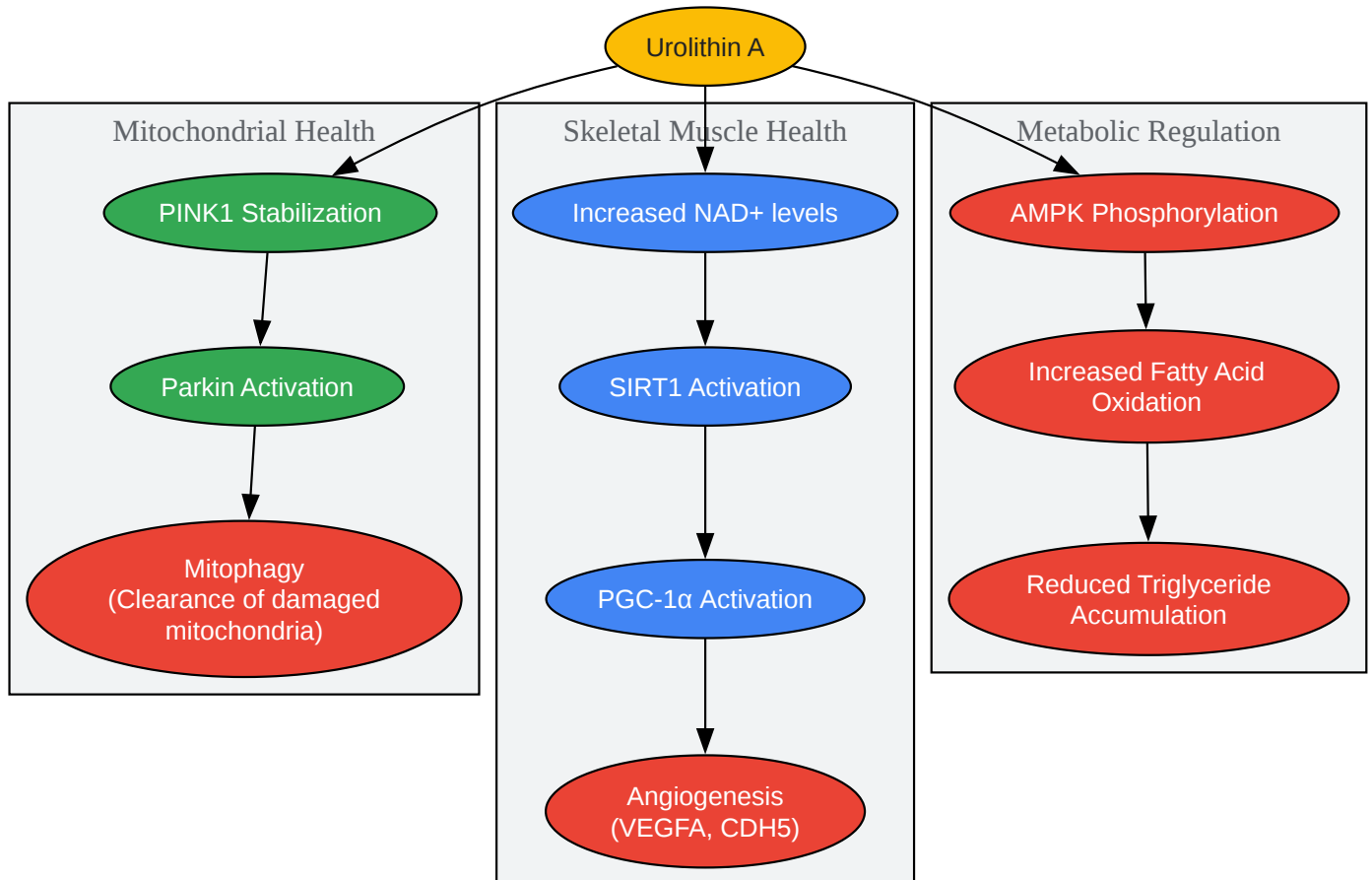
Detailed Experimental Evidence

The following details the key experiments from which the comparative data was derived.

- **Anti-inflammatory Effects:** A 2021 study directly compared the effects of urolithins and their glucuronide conjugates on immune cells. In LPS-stimulated human macrophages (THP-1-derived, PBMC-derived) and primary neutrophils, **Urolithin A significantly attenuated the pro-inflammatory cytokine TNF- α and induced the anti-inflammatory cytokine IL-10**. In contrast, Urolithin B and iso-urolithin A, as well as all their tested glucuronide conjugates, showed no such activity. The study proposed that **Urolithin A's** strong induction of ERK1/2 phosphorylation is a potential mechanism for its action [1] [2].
- **Regulation of Lipid Metabolism:** A 2016 investigation evaluated the impact of various urolithins on triglyceride (TG) accumulation. When applied to cultures of primary human adipocytes and hepatoma Huh7 cells, **Urolithin A (along with UroC and UroD) significantly inhibited new fat cell formation and reduced TG accumulation**. This was accompanied by increased fatty acid oxidation. Urolithin B and iso-urolithin A did not produce these effects. Furthermore, **Urolithin A, UroC, and UroD** promoted the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, suggesting a mechanism for their action [3].
- **Muscle and Mitochondrial Health:** Preclinical studies highlight specific mechanisms for **Urolithin A**. In mouse skeletal muscle, **Urolithin A** supplementation increased levels of NAD⁺ (a crucial coenzyme for cellular energy) and boosted markers of angiogenesis (blood vessel formation), such as VEGFA. This effect was found to be bolstered through the **SIRT1 and PGC-1 α pathway** [4]. Additionally, separate research confirms that **Urolithin A** activates mitochondrial autophagy (mitophagy) through the **PINK1/Parkin signaling pathway**, helping to clear damaged mitochondria [5].

Visualizing Key Mechanisms of Urolithin A

The diagram below synthesizes findings from multiple studies to illustrate the primary signaling pathways through which **Urolithin A** exerts its documented effects on muscle and mitochondrial health.



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Key Experimental Protocols

To assist in evaluating the evidence, here are the core methodologies from the key studies cited.

- **Cell Culture Models:**

- **Anti-inflammatory Studies:** Human THP-1 monocytes were differentiated into macrophages using PMA. Mouse RAW 264.7 macrophages, human PBMC-derived macrophages, and

primary human neutrophils isolated from blood were also used. Cells were pre-treated with urolithins (40 μ M) for 1 hour before stimulation with LPS from *E. coli* to induce inflammation. Cytokine levels (e.g., TNF- α , IL-10) were then measured [1].

- **Lipid Metabolism Studies:** Primary human adipogenic stem cells were differentiated into adipocytes. During this differentiation process, various urolithins (30 μ M) were added to the culture. Triglyceride accumulation was quantified, and the expression of adipogenic genes and proteins was analyzed. Metabolic chasing with radiolabeled precursors and assessment of fatty acid oxidation were also performed [3].

- **Animal Studies:**

- **Muscle Health Research:** C57BL/6 mice (starting at 12 weeks old) were orally supplemented with **Urolithin A** (10 mg/kg body weight) for 12 to 16 weeks. Skeletal muscles (e.g., vastus lateralis, gastrocnemius) were collected for analysis. Techniques included in vivo 31 P NMR spectroscopy to measure ATP, HPLC to measure NAD $^{+}$ /NADH levels, unbiased transcriptomics (RNA extraction and Affymetrix GeneChip arrays), and immunohistochemistry to validate protein expression [4].

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